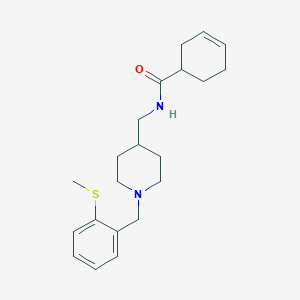

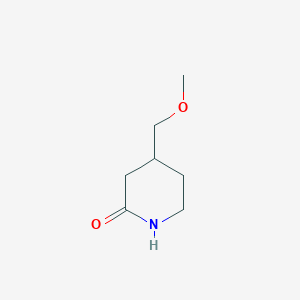

4-(Methoxymethyl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Methoxymethyl)piperidin-2-one is a compound with the CAS Number: 858263-30-6 . It is a powder at room temperature and has a molecular weight of 143.19 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

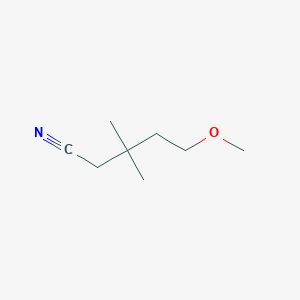

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions . A specific method of synthesis mentioned in the literature involves the use of greener deep eutectic solvent media .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of this compound includes an additional methoxymethyl group attached to the piperidine ring .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as this compound, is an important task of modern organic chemistry . The reactions involved in the synthesis of these compounds include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 143.19 . The compound’s InChI Code is 1S/C7H13NO2/c1-10-5-6-2-3-8-7(9)4-6/h6H,2-5H2,1H3,(H,8,9) and its InChI key is UKLKUBIPFSEQFO-UHFFFAOYSA-N .Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamics Simulation Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption behaviors of these derivatives on Fe surfaces. These studies offer insights into the design of corrosion inhibitors for industrial applications (Kaya et al., 2016).

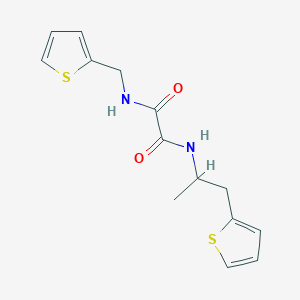

Synthesis and Pharmacological Investigation

A series of N-acyl piperidine-4-ones were synthesized and characterized, demonstrating various conformations (chair and distorted boat) depending on the N-acyl substitution. These compounds exhibited antibacterial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Mohanraj & Ponnuswamy, 2017).

Novel Piperidine Oxime Esters with Antioxidant and Antimicrobial Potential

The synthesis of novel piperidine-4-one oxime esters demonstrated significant antioxidant and antimicrobial activities, highlighting the piperidin-4-one core's importance in enhancing biological properties. These findings suggest the potential application of these compounds in pharmaceutical development (Harini et al., 2014).

Selective Killing of Bacterial Persisters

Research on a specific chemical compound showed selective killing of bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating bacterial resistance and understanding persistence mechanisms (Kim et al., 2011).

Anodic Methoxylation of Piperidine Derivatives

Studies on the anodic methoxylation of N-acyl and N-sulfonyl substituted piperidines have provided valuable insights into the synthesis of α-monomethoxy and α,α'-dimethoxy derivatives. These findings contribute to the understanding of electrochemical synthesis methods applicable in organic chemistry (Golub & Becker, 2015).

Mécanisme D'action

While the specific mechanism of action for 4-(Methoxymethyl)piperidin-2-one is not mentioned in the literature, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry, indicating their diverse mechanisms of action .

Safety and Hazards

The safety data sheet for 4-(Methoxymethyl)piperidin-2-one indicates that it is a hazardous substance. It is classified as a flammable liquid (Category 2), and it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautions for safe handling include avoiding inhalation and contact with skin and eyes, and using the substance only in well-ventilated areas .

Orientations Futures

Newly synthesized derivatives of 4-(Methoxymethyl)piperidin-2-one have shown promising results in molecular docking studies on COVID-19 and antibacterial evaluations . These derivatives exhibit a good theoretical affinity with Autodock 4.2 software score against the main protease of COVID-19 Mpro . This suggests that these compounds could guide many future studies in organic synthesis, medicine, and pharmaceutical applications .

Propriétés

IUPAC Name |

4-(methoxymethyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-5-6-2-3-8-7(9)4-6/h6H,2-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLKUBIPFSEQFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)

![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)

![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)

![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)

![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)

![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)